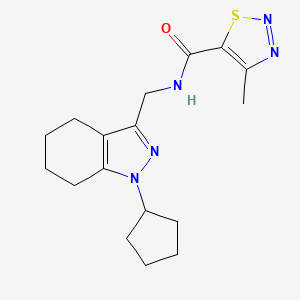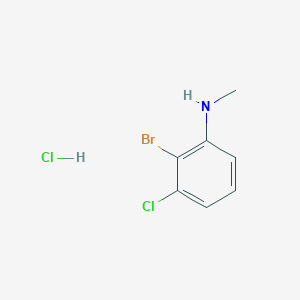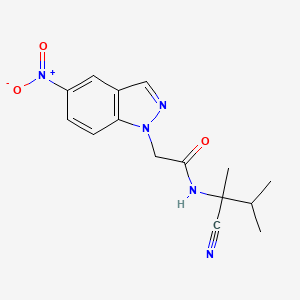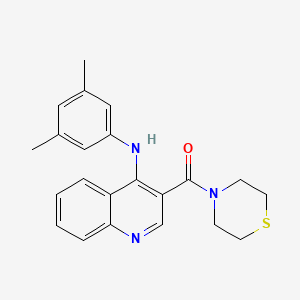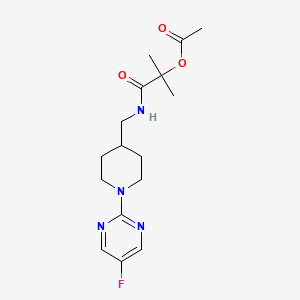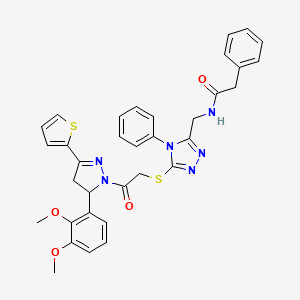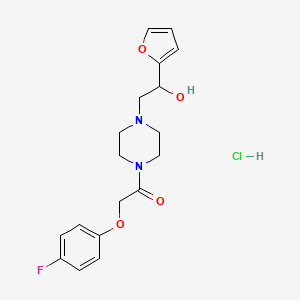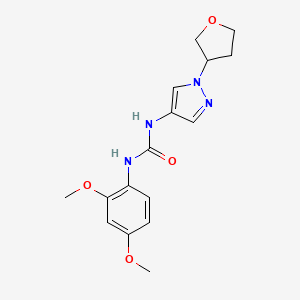
1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as THP-DMPU and has been synthesized using various methods.
科学的研究の応用
Crystal Structure Analysis
- The compound's crystal structure plays a crucial role in its scientific applications, particularly in the field of crystallography. For instance, a study on a related sulfonylurea herbicide explored the compound's crystal structure, emphasizing the importance of dihedral angles and hydrogen bonding in forming a three-dimensional architecture (Jeon, Kim, Kwon, & Kim, 2015).
Synthesis and Reactivity
- The reactivity and synthesis pathways of compounds structurally similar to 1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea are of significant interest. For example, the reaction of N-(benzyloxy)urea with various reagents, as explored in a study, highlights the diversity and complexity of reactions involving urea derivatives (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Cycloaddition Reactions
- Cycloaddition reactions involving dimethoxy-dihydrofurans are crucial for understanding the chemical behavior of the compound. A study demonstrated the participation of 2,5-dimethoxy-2,5-dihydrofurans in 1,3-dipolar cycloaddition, forming derivatives of interest (Novitskii, Sadovaya, & Trutneva, 1971).
Hydrogel Formation
- The ability to form hydrogels is a significant application of similar urea compounds. A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forming hydrogels demonstrates the importance of these compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).
Multicomponent Synthesis
- The compound is potentially useful in multicomponent synthesis, as illustrated by a study on the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst. This highlights its role in facilitating complex chemical reactions (Li, Ruzi, Ablajan, & Ghalipt, 2017).
NMR and X-ray Structural Studies
- NMR and X-ray structural studies on compounds like 1-arylurazole tetrazane dimers, which are structurally related, provide insights into the electronic and molecular structure, crucial for understanding the compound's applications in various fields (Martin & Breton, 2017).
Catalytic Applications
- Urea derivatives are used as catalysts in chemical synthesis, as shown in the one-pot synthesis of diverse pyrano[2,3-c]pyrazole derivatives. This exemplifies the catalytic potential of such compounds in facilitating chemical reactions (Li et al., 2017).
Potential Biological Activities
- The study of biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, is crucial. For instance, a novel series of pyrazole chalcones, structurally related to the compound , showed significant biological activities, underscoring the potential medical applications (Bandgar et al., 2009).
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-13-3-4-14(15(7-13)23-2)19-16(21)18-11-8-17-20(9-11)12-5-6-24-10-12/h3-4,7-9,12H,5-6,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFVLZPLDWJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

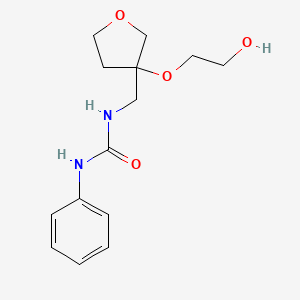
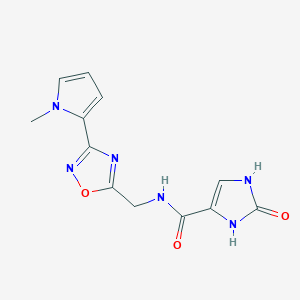
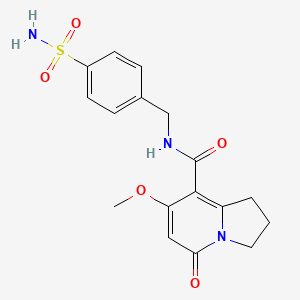
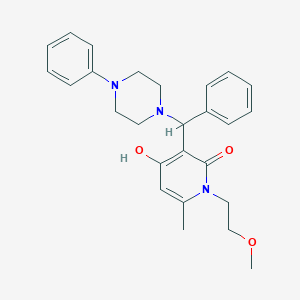
![N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2663291.png)
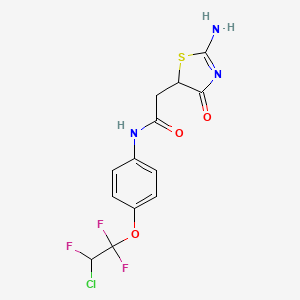
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)
